molecular formula C5H11NO3Se B10777460 Selenomethionine Selenoxide CAS No. 19192-78-0

Selenomethionine Selenoxide

Cat. No.: B10777460
CAS No.: 19192-78-0
M. Wt: 212.12 g/mol
InChI Key: KGXZPWNBFWCDRF-YGVKFDHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selenomethionine Selenoxide is an organic selenium compound derived from the amino acid selenomethionine. It is known for its redox activity and plays a significant role in protecting cells from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenomethionine Selenoxide can be synthesized through the oxidation of selenomethionine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide. The reaction conditions are carefully controlled to ensure the formation of the selenoxide without over-oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the compound. The process is optimized to minimize by-products and ensure environmental safety .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Selenomethionine Selenoxide exerts its effects through its redox activity. It can cycle between its reduced and oxidized forms, thereby neutralizing reactive oxygen species and protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in redox regulation and antioxidant defense pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher redox activity compared to its sulfur analogs. This makes it more effective in neutralizing reactive oxygen species and providing antioxidant protection .

Properties

CAS No.

19192-78-0

Molecular Formula

C5H11NO3Se

Molecular Weight

212.12 g/mol

IUPAC Name

(2S)-2-amino-4-methylseleninylbutanoic acid

InChI

InChI=1S/C5H11NO3Se/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1

InChI Key

KGXZPWNBFWCDRF-YGVKFDHGSA-N

Isomeric SMILES

C[Se](=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C[Se](=O)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.